molecular formula C15H10ClNO2 B1350451 5-chloro-3-phenyl-1H-indole-2-carboxylic acid CAS No. 21139-31-1

5-chloro-3-phenyl-1H-indole-2-carboxylic acid

Cat. No.: B1350451
CAS No.: 21139-31-1
M. Wt: 271.7 g/mol
InChI Key: WQRNPWUZAVBEBC-UHFFFAOYSA-N
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Description

5-Chloro-3-phenyl-1H-indole-2-carboxylic acid (5-Cl-PCA) is a synthetic organic compound with a variety of uses in the scientific community. It is an indole-2-carboxylic acid, a type of heterocyclic compound that is widely used as a starting material in the synthesis of other compounds. 5-Cl-PCA has been extensively studied for its potential applications in biochemistry, pharmacology, and other areas of scientific research.

Scientific Research Applications

Synthesis and Molecular Docking Studies

5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids were synthesized, using 1H-indole-2-carboxylic acids as core compounds. Molecular docking studies were conducted to predict interactions with target proteins, such as EGFR (G. Ganga Reddy et al., 2022).

Oligomerization and Structural Elucidation

Indole derivatives, including indole-5-carboxylic acid, were studied for their oligomerization with thiols. The structures of compounds, such as 3-[2-(2-amino-5-carboxyphenyl)-1-(2-mercaptoethylthio)ethyl]-1H-indole-5-carboxylic acid, were elucidated using NMR (F. Mutulis et al., 2008).

Synthesis of Indole-Benzimidazole Derivatives

Research on the synthesis of novel indole-benzimidazole derivatives involved using indole-3-carboxylic acid. These compounds show potential for various biological applications (Xin-ying Wang et al., 2016).

Discovery of Indole-2-carboxylic Acid Derivatives as Antagonists

A study discovered 3-substituted 1H-indole-2-carboxylic acid derivatives as novel CysLT1 selective antagonists, showcasing their potential in biological and pharmacological research (Hua-yan Chen et al., 2016).

Allosteric Modulation Studies

5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, a prototype for allosteric modulation, was used to study the structural requirements for the cannabinoid type 1 receptor (CB1) modulation. This research offers insights into the role of such compounds in allosteric modulation (Leepakshi Khurana et al., 2014).

Novel N

-Substituted Pyrazole Derivatives as Potential NLO MaterialsA study on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates highlighted their potential as nonlinear optical (NLO) materials. The study's findings suggest that certain compounds in this series, such as 3c and 3e, could have applications in optical limiting (B. Chandrakantha et al., 2013).

Antimicrobial Activity of Indole Derivatives

Research into the antimicrobial activity of indole derivatives, including 5-substituted indole-3-carboxaldehydes and their derivatives, has shown some of these compounds to be effective against various microorganisms. This suggests potential applications in developing antimicrobial agents (B. Mruthyunjayaswamy et al., 2011).

Biological Activity of Indolo Isoquinoline Derivatives

Novel synthetic methods for biologically active indolo [3,2-C] isoquinoline derivatives were explored, showing potential applications in pharmacology and medicinal chemistry. The derivatives produced exhibited promising biological activities (P. Sharma, 2017).

Mechanism of Action

Target of Action

The primary target of the compound “5-chloro-3-phenyl-1H-indole-2-carboxylic acid” is PYGB . PYGB, or brain glycogen phosphorylase, is an enzyme that plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose. This enzyme is particularly important in the brain, where it helps maintain energy homeostasis .

Mode of Action

The compound interacts with its target, PYGB, to exert a protective effect against cellular hypoxia/reoxygenation (H/R) injury in mouse astrocytes . This suggests that the compound may inhibit the activity of PYGB, thereby modulating the glycogenolysis process .

Biochemical Pathways

The compound’s interaction with PYGB affects the glycogenolysis pathway. By inhibiting PYGB, the compound may reduce the breakdown of glycogen into glucose. This could potentially lead to a decrease in the production of lactate and pyruvate, which are byproducts of anaerobic glycolysis . As a result, the compound may help ameliorate metabolic acidosis, a condition characterized by an excess of acid in the body due to the overproduction of acid or the inability of the kidneys to remove enough acid from the body .

Result of Action

The compound’s action on PYGB can lead to significant molecular and cellular effects. For instance, it has been shown to dramatically increase cell viability and reduce lactate dehydrogenase (LDH) leakage rate, intracellular glucose, and reactive oxygen species (ROS) levels in mouse astrocytes subjected to H/R injury . These findings suggest that the compound may have neuroprotective effects, particularly in conditions characterized by ischemic-hypoxic injury .

Biochemical Analysis

Biochemical Properties

5-chloro-3-phenyl-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as glycogen phosphorylase . This inhibition can affect the overall metabolic flux and energy production within cells. Additionally, this compound can bind to specific receptors on cell membranes, influencing cell signaling pathways and gene expression .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, in mouse astrocytes, this compound has been shown to exert protective effects against hypoxia/reoxygenation injury by targeting specific proteins involved in cellular stress responses . Furthermore, it can influence the expression of apoptosis-associated proteins, thereby affecting cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes such as glycogen phosphorylase, which plays a crucial role in glycogen metabolism . This inhibition can lead to alterations in energy production and metabolic homeostasis. Additionally, the compound can interact with specific receptors on cell membranes, triggering downstream signaling cascades that result in changes in gene expression and cellular function . These interactions highlight the compound’s potential as a modulator of cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions In vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and gene expression . These findings underscore the importance of considering temporal factors when evaluating the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as protecting cells from oxidative stress and modulating metabolic pathways . At higher doses, it can induce toxic effects, including cellular apoptosis and metabolic dysregulation . These dosage-dependent effects highlight the need for careful consideration of dosage when using this compound in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as glycogen phosphorylase, which is crucial for glycogen metabolism . By inhibiting this enzyme, the compound can alter the metabolic flux and energy production within cells. Additionally, it can affect the levels of various metabolites, further influencing cellular metabolism . These interactions underscore the compound’s potential as a modulator of metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in certain cellular compartments, influencing its localization and activity. For example, it has been observed to localize in the cytoplasm and interact with cytoplasmic proteins involved in metabolic processes . These findings highlight the importance of understanding the transport and distribution mechanisms of the compound to fully elucidate its biochemical properties.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been shown to localize in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity . Understanding the subcellular localization of the compound is essential for elucidating its molecular mechanisms and potential therapeutic applications.

Properties

IUPAC Name

5-chloro-3-phenyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c16-10-6-7-12-11(8-10)13(14(17-12)15(18)19)9-4-2-1-3-5-9/h1-8,17H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRNPWUZAVBEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377326
Record name 5-chloro-3-phenyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21139-31-1
Record name 5-chloro-3-phenyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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